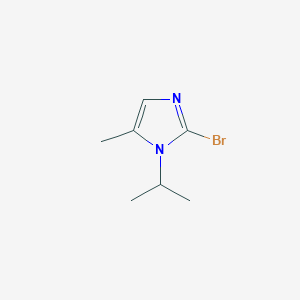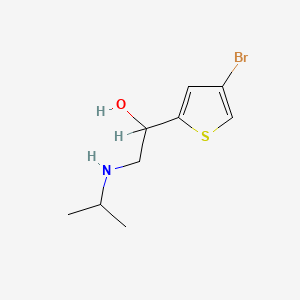
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole is a heterocyclic compound that contains both a benzothiazole and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .
Métodos De Preparación
The synthesis of 2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 2-aminobenzothiazole with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. This is followed by the reaction with piperazine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential use as an antipsychotic agent due to its ability to interact with neurotransmitter receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to its potential antipsychotic effects. The compound may also inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparación Con Compuestos Similares
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole can be compared with other similar compounds, such as:
3-Piperazin-1-yl-1,2-benzothiazole: This compound also contains a benzothiazole and piperazine moiety but lacks the trifluoromethyl group.
8-Piperazin-1-ylimidazo[1,2-a]pyrazine: This compound has a similar piperazine moiety but a different heterocyclic core.
4-(3-Methoxyphenyl)piperazin-1-yl(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound contains a piperazine moiety and is studied for its anti-HIV activity.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and metabolic stability compared to similar compounds .
Propiedades
Fórmula molecular |
C12H12F3N3S |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
2-piperazin-1-yl-5-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H12F3N3S/c13-12(14,15)8-1-2-10-9(7-8)17-11(19-10)18-5-3-16-4-6-18/h1-2,7,16H,3-6H2 |
Clave InChI |
JVCKOFCFEMNXSC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC3=C(S2)C=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)

![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)



